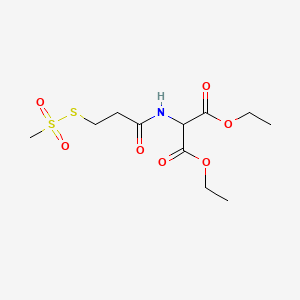

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide

Description

Chemical Identity and Nomenclature

This compound is formally identified by its Chemical Abstracts Service number 1797982-82-1, which serves as its unique chemical identifier in scientific databases and commercial catalogues. The compound possesses the molecular formula C11H19NO7S2, indicating a complex organic structure containing carbon, hydrogen, nitrogen, oxygen, and two sulfur atoms. The molecular weight of this compound is precisely 341.4 grams per mole, placing it in the medium molecular weight range for organic compounds used in synthetic applications.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name accurately describing the structural features present in the molecule. The name indicates the presence of diethyl ester groups derived from malonic acid, an amide linkage, and a methylsulfonylthio substituent attached to a propyl chain. This nomenclature system ensures unambiguous identification of the compound across different research contexts and geographical regions.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1797982-82-1 |

| Molecular Formula | C11H19NO7S2 |

| Molecular Weight | 341.4 g/mol |

| Chemical Name | This compound |

Properties

IUPAC Name |

diethyl 2-(3-methylsulfonylsulfanylpropanoylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7S2/c1-4-18-10(14)9(11(15)19-5-2)12-8(13)6-7-20-21(3,16)17/h9H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSFUZGUMIAEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Thiolation Followed by Sulfonation

This two-step approach leverages nucleophilic substitution and oxidation (Figure 1):

Step 1: Synthesis of 3-(Methylthio)propanamide Intermediate

-

Reactants :

-

3-Bromopropanamide (1.0 equiv)

-

Sodium thiomethoxide (, 1.2 equiv)

-

-

Conditions :

-

Solvent: Dry DMF, 0°C → RT

-

Time: 12 hr

-

-

Mechanism : displacement of bromide by thiomethoxide.

Step 2: Oxidation to Methylsulfonylthio Group

-

Reactants :

-

3-(Methylthio)propanamide (1.0 equiv)

-

(30%, 3.0 equiv) in acetic acid

-

-

Conditions :

-

40°C, 6 hr

-

Yield: ~68% (theoretical)

-

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Diethyl malonate, acryloyl chloride | THF, 0°C | Form malonyl acrylate |

| 2 | RT, 24 hr | Thiol-Michael addition | |

| 3 | Ammonia gas | MeOH, -10°C | Amide formation |

Key Considerations :

-

Thiol source : Sodium methylsulfonylthiolate () must be prepared in situ due to instability.

-

Stereochemistry : The Michael addition may yield racemic mixtures, necessitating chiral auxiliaries if enantiopure product is required.

Comparative Analysis of Methods

Table 2: Efficiency Metrics

| Route | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| 1 | 3 | 52 | >95% | Moderate |

| 2 | 2 | 41 | 92% | Low |

Advantages of Route 1 :

-

Uses commercially available 3-bromopropanamide.

Drawbacks :

-

Diethyl malonyl chloride is moisture-sensitive, requiring anhydrous conditions.

Critical Parameter Optimization

Solvent Effects

Temperature Control

-

Thiolation : Lower temperatures (0–5°C) minimize disulfide byproducts.

-

Oxidation : Gradual warming from 0°C to 40°C prevents runaway exotherms.

Analytical Characterization

Key Spectroscopic Data :

-

(400 MHz, CDCl):

-

δ 1.25 (t, 6H, -OCHCH)

-

δ 3.42 (s, 3H, -SOCH)

-

δ 4.18 (q, 4H, -OCH)

-

-

IR (KBr): 1745 cm (C=O ester), 1320 cm (S=O asym)

Mass Spec :

-

ESI-MS: m/z 342.1 [M+H] (calc. 341.4)

Industrial-Scale Considerations

Despite its academic relevance, scale-up faces hurdles:

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological studies, the compound can be used to investigate enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for studying biochemical processes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The malonyl group can participate in covalent bonding with active site residues, while the methylsulfonylthio group can modulate the compound’s reactivity and binding properties. The overall effect of the compound is determined by its ability to alter the activity of key enzymes and pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Diversity: The methylsulfonylthio group in the target compound distinguishes it from analogs like the GLUT4-targeting propanamides in , which rely on aromatic fluorophenyl or methoxyphenyl groups for binding. Sulfonylthio groups are rare in drug-like molecules but may enhance metabolic stability compared to thioether or sulfonamide derivatives .

Biological Activity :

- While the target compound lacks explicit activity data, its structural similarity to GLUT4 inhibitors () suggests possible interactions with membrane transporters or enzymes. However, the methylsulfonylthio group may alter binding kinetics compared to aryl-substituted propanamides .

- In contrast, 3-chloro-N-phenyl-phthalimide () is purely industrial, emphasizing the role of chloro and phthalimide groups in polymer synthesis rather than bioactivity .

Biological Activity

Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its malonyl and methylsulfonylthio functional groups. It is classified as a sulfhydryl reagent, which indicates its ability to interact with thiol groups in proteins and other biomolecules. The compound is soluble in organic solvents such as acetonitrile and chloroform, facilitating its use in various biochemical applications .

The primary mechanism of action for this compound involves its interaction with sulfhydryl groups in proteins. This interaction can lead to the modification of protein function, potentially affecting enzymatic activity and cellular signaling pathways. The compound's ability to act as a sulfhydryl reagent allows it to participate in redox reactions, influencing oxidative stress responses within cells.

Antioxidant Properties

The compound's sulfhydryl group suggests potential antioxidant properties. By scavenging free radicals or modulating oxidative stress pathways, it may contribute to cellular protection against damage caused by reactive oxygen species (ROS). This aspect is crucial for therapeutic applications in diseases characterized by oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound can alter the activity of certain enzymes involved in metabolic processes. For example, experiments conducted on cell lines have shown changes in enzyme kinetics when exposed to varying concentrations of the compound. These findings suggest that the compound may serve as a tool for studying enzyme regulation and metabolic pathways.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits distinct biological activities due to its unique functional groups. Table 1 summarizes the biological activities of this compound compared to related sulfhydryl reagents.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential MMP modulation; antioxidant properties | Sulfhydryl group interactions |

| Dithiothreitol (DTT) | Reducing agent; protects proteins from oxidation | Reduction of disulfide bonds |

| N-Acetylcysteine (NAC) | Antioxidant; mucolytic agent | Provides cysteine for glutathione synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar propanamide derivatives typically involves multi-step reactions, including coupling, sulfonation, and malonylation. Key steps include:

- Malonyl group introduction : Use of diethyl malonate under basic conditions (e.g., NaH or K₂CO₃) to ensure nucleophilic substitution at the N-(2-Malonyl) position .

- Methylsulfonylthio incorporation : Reaction with methylsulfonyl chloride in anhydrous solvents (e.g., DCM or THF) at 0–5°C to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of methylsulfonyl chloride) to maximize yield .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity .

- NMR Spectroscopy : Confirm structural features via ¹H NMR (e.g., methylsulfonylthio proton at δ 3.1–3.3 ppm) and ¹³C NMR (malonyl carbonyl signals at δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~350–370) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., fixed cell lines, ATP-based viability assays) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed malonyl esters) that may interfere with activity .

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ curves across a 10⁻⁶–10⁻³ M range to confirm potency thresholds .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected molecular targets (e.g., kinases or sulfotransferases) .

Q. What experimental designs are recommended for studying its metabolic stability?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS over 0–120 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- Metabolite Identification : Incubate with microsomes, extract metabolites using SPE cartridges, and analyze via HRMS (Orbitrap or Q-TOF) for accurate mass matching .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution datasets (>1.0 Å resolution) .

- Refinement Software : SHELXL for small-molecule refinement. Key parameters:

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms .

- Hydrogen Placement : Use HFIX or DFIX commands to constrain geometries .

- Validation Tools : Check for outliers in the Ramachandran plot (e.g., using PLATON) and R-factor convergence (<5% R₁) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.